3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
Description
3-Chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a sulfonamide derivative characterized by a chloro-methoxy-substituted benzene ring linked to a sulfonamide group. The N-substituent comprises a benzyl moiety modified with a pyridin-2-yloxy group at the 3-position.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-25-18-9-8-16(12-17(18)20)27(23,24)22-13-14-5-4-6-15(11-14)26-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJQYUBJJXGTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridin-2-yloxybenzyl intermediate: This step involves the reaction of 2-hydroxypyridine with a benzyl halide under basic conditions to form the pyridin-2-yloxybenzyl intermediate.
Sulfonamide formation: The intermediate is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine moiety and the sulfonamide group.
Coupling reactions: The aromatic rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide and pyridine-containing derivatives. Below is a detailed comparison based on substituent effects, molecular properties, and hypothetical biological relevance.
Table 1: Structural and Functional Comparison
Key Insights from Structural Comparisons
The trifluoromethyl group in PF3845 likely improves metabolic stability and membrane permeability relative to the target compound’s methoxy group.
Functional Group Influence on Activity
- Sulfonamide vs. Carboxamide : The target’s sulfonamide group may exhibit stronger hydrogen-bonding interactions with enzyme active sites compared to PF3845’s carboxamide, which offers conformational flexibility .
- Carboxylic Acid in : The acidic nature of this group could limit blood-brain barrier penetration but enhance binding to charged residues in targets like ion channels .
Biological Activity
The compound 3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, certain N-heterocycles demonstrate promising activity against viruses such as the Tobacco Mosaic Virus (TMV) and other viral strains. The biological activity of these compounds is often evaluated through their effectiveness in inhibiting viral replication without significant cytotoxicity .
Antinociceptive Effects
Research on related compounds has shown that derivatives of benzenesulfonamide can act as selective κ-opioid receptor (KOR) agonists. These compounds exhibit potent antinociceptive effects, which are beneficial for pain management. For example, one study identified a compound with a KOR binding affinity of , indicating strong potential for analgesic applications .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the chemical structure significantly influence biological activity. Key findings include:
- Chlorine Substitution : The presence of chlorine at the 3-position enhances the lipophilicity and overall biological activity.
- Methoxy Group : The methoxy group at the para position contributes to increased receptor affinity and selectivity.
- Pyridine Moiety : The inclusion of a pyridin-2-yloxy group is crucial for maintaining the compound's interaction with biological targets, enhancing its pharmacological profile.
Case Studies and Experimental Findings
- Antiviral Studies : A series of experiments demonstrated that similar sulfonamide derivatives showed varying degrees of antiviral activity against TMV, with effective concentrations (EC50) ranging from 0.012 to 0.017 M .
- Pain Management : In vivo studies revealed that certain derivatives exhibited significant antinociceptive effects in abdominal contraction tests, confirming their potential as analgesics .
Data Table: Biological Activity Summary
Q & A
Q. What are the critical steps and parameters for synthesizing 3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves: (i) Sulfonamide bond formation via coupling of 3-chloro-4-methoxybenzenesulfonyl chloride with the pyridinyloxybenzylamine intermediate. (ii) Substitution reactions to introduce the pyridinyloxy group. Key parameters include:
- Solvent choice (e.g., DMF or THF for solubility optimization) .
- Temperature control (80–120°C for efficient coupling) .
- Purification via column chromatography or recrystallization .
Q. How do substituents (e.g., chloro, methoxy) influence the compound’s solubility and biological activity?
- Methodological Answer :
- The methoxy group enhances solubility in polar solvents (e.g., DMSO) but may reduce membrane permeability .
- The chloro substituent increases electrophilicity, potentially enhancing target binding (e.g., enzyme inhibition) .
- Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., fluoro, trifluoromethyl) can isolate contributions to potency .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (1H/13C) to confirm regiochemistry of the pyridinyloxy and benzyl groups .
- HPLC-MS for purity assessment and detection of byproducts (e.g., sulfoxide derivatives) .
- X-ray crystallography to resolve stereochemical ambiguities in the benzylsulfonamide core .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Cross-validate assays : Compare results from enzyme inhibition (e.g., COX-2) vs. cell-based assays to distinguish target-specific effects from off-target interactions .
- Control for solubility : Use standardized DMSO concentrations to avoid artifacts in cellular uptake studies .
- Molecular dynamics simulations to assess binding mode variations under different pH or ionic conditions .
Q. What strategies optimize reaction yields when steric hindrance from the pyridinyloxybenzyl group impedes sulfonamide formation?
- Methodological Answer :
- Microwave-assisted synthesis accelerates reaction kinetics, overcoming steric barriers .
- Bulky solvents (e.g., THF) reduce intermolecular crowding during coupling .
- Protecting groups (e.g., tert-butoxycarbonyl) temporarily shield reactive sites, improving regioselectivity .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodological Answer :
- Docking studies against protein databases (e.g., PDB) to identify non-canonical targets (e.g., adenosine receptors) .
- Pharmacophore mapping to align with known inhibitors (e.g., COX-2 or kinase inhibitors) .
- ADMET prediction tools (e.g., SwissADME) to flag potential cytochrome P450 interactions .
Key Challenges and Solutions
- Contradictory Biological Data : Discrepancies in IC50 values may arise from assay sensitivity. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Low Crystalline Yield : Optimize solvent evaporation rates or employ co-crystallization agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
